2-(5-(3,5-dimethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(4-fluorobenzyl)acetamide
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Overview
Description
The compound “2-(5-(3,5-dimethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(4-fluorobenzyl)acetamide” is a complex organic molecule. It contains a pyrrolo[3,4-d][1,2,3]triazole core, which is a fused ring system containing a pyrrole and a 1,2,3-triazole . The molecular weight of a similar compound is reported to be 405.45 .
Synthesis Analysis
The synthesis of such compounds often involves the use of click chemistry, a popular approach for the synthesis of 1,2,3-triazoles . Ultrasonic-assisted synthesis has also been reported for the synthesis of related compounds . The synthesis of 1,2,3-triazoles can be broadly divided into four categories .Molecular Structure Analysis
The 1,2,3-triazole ring is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . It is a surprisingly stable structure compared to other organic compounds with three adjacent nitrogen atoms .Chemical Reactions Analysis
The chemical reactions of such compounds could involve the triazole ring or the other functional groups present in the molecule. For example, the triazole ring protons can show signals in NMR spectroscopy .Physical And Chemical Properties Analysis
1,2,3-Triazoles have numerous useful properties like high chemical stability (usually inert to acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperature), aromatic character, strong dipole moment (4.8–5.6 Debye), and hydrogen bonding ability .Scientific Research Applications
- Researchers have explored incorporating 1,2,3-triazole substructures into polymers with controlled sequences .
- The transition-metal-free synthesis of 5-amino-1,2,3-triazoles using carbodiimides and diazo compounds is an exciting development .
Materials Science and Polymer Chemistry
Catalysis and Transition-Metal-Free Reactions
Computational Chemistry and Molecular Modeling
Mechanism of Action
Target of Action
The compound contains a 1,2,3-triazole ring, which is a common motif in many bioactive compounds . Compounds containing this motif often interact with various enzymes and receptors in the body, but the specific target would depend on the other functional groups present in the molecule.
Mode of Action
The 1,2,3-triazole ring can participate in various types of interactions, including hydrogen bonding, dipole-dipole interactions, and π-π stacking . These interactions can influence the binding of the compound to its target.
Biochemical Pathways
The impact on biochemical pathways would depend on the specific target of the compound. For example, if the compound targets an enzyme, it could inhibit or enhance the enzyme’s activity, thereby affecting the biochemical pathway that the enzyme is involved in .
Pharmacokinetics
The pharmacokinetic properties of the compound would depend on its chemical structure. For example, the presence of the 1,2,3-triazole ring could potentially enhance the compound’s stability, as this ring is resistant to metabolism .
Result of Action
The result of the compound’s action would depend on its specific target and mode of action. For example, if the compound inhibits an enzyme that is essential for cell growth, it could potentially have antiproliferative effects .
Action Environment
The action of the compound could be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. For example, the compound’s binding to its target could be influenced by the pH of the environment .
Future Directions
The development of facile and straightforward methodology for the synthesis of 1,2,3-triazoles is of noteworthy interest . They have found broad applications in drug discovery, organic synthesis, polymer chemistry, supramolecular chemistry, bioconjugation, chemical biology, fluorescent imaging, and materials science .
properties
IUPAC Name |
2-[5-(3,5-dimethylphenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]-N-[(4-fluorophenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN5O3/c1-12-7-13(2)9-16(8-12)27-20(29)18-19(21(27)30)26(25-24-18)11-17(28)23-10-14-3-5-15(22)6-4-14/h3-9,18-19H,10-11H2,1-2H3,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTTYRJMWZSMJCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=O)C3C(C2=O)N(N=N3)CC(=O)NCC4=CC=C(C=C4)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-(3,5-dimethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(4-fluorobenzyl)acetamide |
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